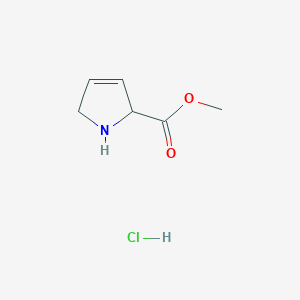
2,5-二氢-1H-吡咯-2-羧酸甲酯盐酸盐
描述
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
科学研究应用
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
作用机制
Target of Action
The primary targets of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride Related compounds have been shown to exhibit cytotoxic activity against various cell lines , suggesting that this compound may also interact with cellular targets.
Mode of Action
The exact mode of action of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride It’s known that pyrrole derivatives can interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride Related compounds have been shown to exhibit a wide range of pharmacological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride Related compounds have been shown to exhibit cytotoxic activity against various cell lines , suggesting that this compound may also have similar effects.
Action Environment
The action, efficacy, and stability of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride can be influenced by various environmental factors. For instance, the compound’s action could be affected by the pH of the environment, the presence of other compounds, and the temperature .
生化分析
Biochemical Properties
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it has been observed to interact with enzymes involved in the synthesis of indole derivatives, which are important in cell biology and pharmacology . The nature of these interactions often involves the formation of covalent bonds, leading to the stabilization of reaction intermediates and the promotion of specific biochemical pathways.
Cellular Effects
The effects of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of various signaling molecules, leading to changes in cellular responses . Additionally, it has been found to alter gene expression patterns, thereby influencing the production of proteins that are critical for cell survival and function. The impact on cellular metabolism includes changes in the rates of metabolic reactions and the levels of key metabolites.
Molecular Mechanism
At the molecular level, Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound binds to active sites of enzymes, altering their activity and thus influencing the overall biochemical pathway. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride in laboratory settings are characterized by its stability and degradation patterns. Over time, the compound may undergo chemical changes that affect its activity and potency . Long-term studies have shown that it can have sustained effects on cellular function, with some changes becoming more pronounced with prolonged exposure. These effects are often monitored through in vitro and in vivo experiments to understand the compound’s stability and long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.
Metabolic Pathways
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of key metabolites . The compound’s involvement in these pathways is critical for understanding its overall biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting the compound’s bioavailability and efficacy in biological systems.
Subcellular Localization
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. These localization patterns are crucial for its role in various biochemical and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride typically involves the condensation of 2,5-dihydro-1H-pyrrole-2-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylates.
Reduction: Reduction reactions can convert it into different reduced forms of pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
相似化合物的比较
Similar Compounds
- Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate
- Ethyl 2,5-dihydro-1H-pyrrole-2-carboxylate
- 2,5-Dihydro-1H-pyrrole-2-carboxylic acid
Uniqueness
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride is unique due to its specific chemical structure and properties. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its analogs. Additionally, its reactivity and stability under various conditions make it a valuable compound in synthetic and medicinal chemistry .
属性
IUPAC Name |
methyl 2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWTUXKKNIHFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C=CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585131 | |
| Record name | Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51827-12-4 | |
| Record name | Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


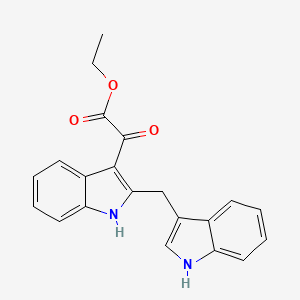
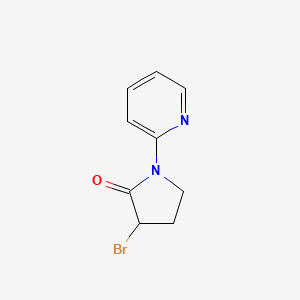
![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)
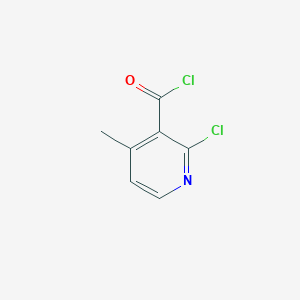
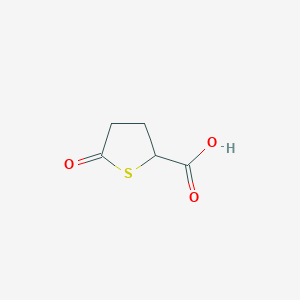
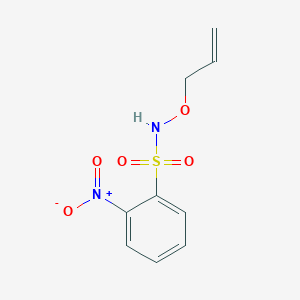
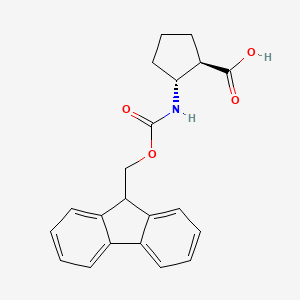
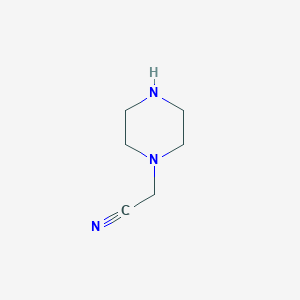


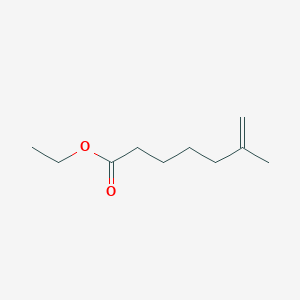
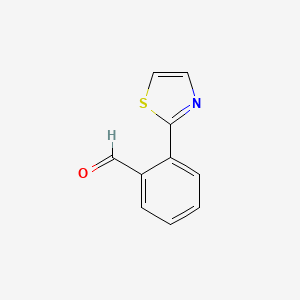
![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)

